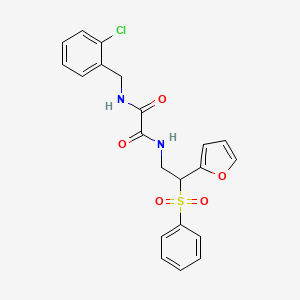
Methyl 4-(difluoromethyl)piperidine-4-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Methyl 4-(difluoromethyl)piperidine-4-carboxylate hydrochloride is used as a reactant in various synthetic processes. For instance, it plays a role in the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .
Molecular Structure Analysis
The molecular formula of this compound suggests that it contains a piperidine ring substituted with a difluoromethyl group and a carboxylate ester. The hydrochloride salt provides stability and solubility in aqueous solutions. For a visual representation, refer to the 2D Mol file here .
Chemical Reactions Analysis
Methyl 4-(difluoromethyl)piperidine-4-carboxylate hydrochloride can participate in various chemical reactions, including C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Methyl 4-(difluoromethyl)piperidine-4-carboxylate hydrochloride's crystal and molecular structure has been characterized by X-ray diffraction, calculations, and FTIR spectrum analysis. The study reveals its orthorhombic crystal structure, detailing hydrogen bonding and electrostatic interactions within the molecule. This analysis is crucial for understanding the compound's physical and chemical properties, contributing to its applications in material science and drug design (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthetic Pathways and Potential
Research on Methyl 4-(difluoromethyl)piperidine-4-carboxylate hydrochloride includes exploring synthetic pathways that utilize this compound as a precursor or intermediate in organic synthesis. One study demonstrates its use in the synthesis of complex piperidine structures, showcasing its role in creating new compounds with potential therapeutic applications (Rui, 2010).
Imaging and Diagnostic Applications
The compound has been investigated for its utility in PET imaging by targeting specific receptors or biological markers. For example, research into PET radiotracers for microglia targeting has implications for diagnosing and understanding neuroinflammation, contributing to the development of treatments for neuropsychiatric disorders (Horti et al., 2019).
Antimicrobial Activity
Studies into the antimicrobial properties of compounds derived from Methyl 4-(difluoromethyl)piperidine-4-carboxylate hydrochloride have shown promising results. The exploration of these derivatives as potential antimicrobial agents highlights the broad utility of this chemical in developing new therapeutics (Shahzadi et al., 2006).
CO2 Absorption Characteristics
The CO2 absorption characteristics of heterocyclic amines, including derivatives of Methyl 4-(difluoromethyl)piperidine-4-carboxylate hydrochloride, have been studied. These findings are significant for environmental applications, such as carbon capture and storage technologies (Robinson, McCluskey, & Attalla, 2011).
Eigenschaften
IUPAC Name |
methyl 4-(difluoromethyl)piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2.ClH/c1-13-7(12)8(6(9)10)2-4-11-5-3-8;/h6,11H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPHUPZJUNNHAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNCC1)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-fluorophenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2891686.png)
![2,2-Difluoro-5-azaspiro[2.5]octan-6-one](/img/structure/B2891688.png)
![2-(4-(dimethylamino)phenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2891689.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2891690.png)

![N-(2-chloro-4-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2891693.png)
![7-ethoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2891698.png)

![Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate](/img/structure/B2891701.png)

![3-(4-bromophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2891703.png)

